molecular formula C7H13NO2 B2391978 3-(Hydroxymethyl)azepan-2-one CAS No. 1781900-59-1

3-(Hydroxymethyl)azepan-2-one

Cat. No.: B2391978
CAS No.: 1781900-59-1
M. Wt: 143.186
InChI Key: IUQLVHINRWUEGT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)azepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 6-aminohexanoic acid with formaldehyde, followed by cyclization to form the azepan-2-one ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound with high purity and yield. The use of automated reactors and precise control of reaction parameters ensures consistency in the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)azepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The nitrogen atom in the azepan-2-one ring can also interact with enzymes and receptors, modulating their function .

Properties

IUPAC Name

3-(hydroxymethyl)azepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-5-6-3-1-2-4-8-7(6)10/h6,9H,1-5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQLVHINRWUEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,130 g (10.00 mol) of 6-caprolactam, 306.1 g (10.00 mol) of 98% purity paraformaldehyde and 6.91 g (0.05 mol) of ground K2CO3 were brought to reaction. Apart from the catalyst, a clear solution was present. After 2 hours, the mixture was cooled to 50° C.; a few grains of pure N-methylol-caprolactam were added as seed crystals. 1,428 g of methylolcaprolactam (=99.9% of the theoretical yield) were obtained.
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